1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with ethoxyphenyl and nitrophenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves a multi-step process. One common method starts with the preparation of 1-(2-ethoxyphenyl)piperazine, which is then subjected to sulfonylation with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ethoxy group can be cleaved under acidic conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Concentrated hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: 1-(2-Ethoxyphenyl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Reduction: 1-(2-Hydroxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine ring and substituent groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyphenyl)piperazine: Lacks the nitrophenylsulfonyl group, making it less reactive.
4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the ethoxyphenyl group, affecting its solubility and reactivity.
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties.
Uniqueness
1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the combination of its substituent groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-26-17-9-5-3-7-15(17)19-11-13-20(14-12-19)27(24,25)18-10-6-4-8-16(18)21(22)23/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPDUJMIBJJCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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